(2-(Trifluoromethyl)pyrimidin-5-yl)methanol
Overview
Description
(2-(Trifluoromethyl)pyrimidin-5-yl)methanol is an organic compound with the molecular formula C6H5F3N2O and a molecular weight of 178.112 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further substituted with a methanol group at the 5-position. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
The synthesis of (2-(Trifluoromethyl)pyrimidin-5-yl)methanol can be achieved through several synthetic routes. One common method involves the reaction of ethyl 4-amino-2-(trifluoromethyl)pyrimidine-5-carboxylate with appropriate reagents to yield the desired product . The reaction conditions typically include the use of solvents such as ethanol or methanol, and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(2-(Trifluoromethyl)pyrimidin-5-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-(Trifluoromethyl)pyrimidin-5-yl)methanol has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-(Trifluoromethyl)pyrimidin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. The methanol group can form hydrogen bonds with active sites of enzymes, influencing their activity and function.
Comparison with Similar Compounds
(2-(Trifluoromethyl)pyrimidin-5-yl)methanol can be compared with other similar compounds, such as:
- 2-(Trifluoromethyl)pyrimidin-4-amine
- Ethyl 4-chloro-2-trifluoromethylpyrimidine-5-carboxylate
- 2-(Trifluoromethyl)pyrimidin-5-ol
These compounds share the trifluoromethyl-pyrimidine core structure but differ in their functional groups, leading to variations in their chemical reactivity and applications. The presence of the methanol group in this compound makes it unique, providing specific properties that are advantageous in certain research and industrial applications .
Properties
IUPAC Name |
[2-(trifluoromethyl)pyrimidin-5-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c7-6(8,9)5-10-1-4(3-12)2-11-5/h1-2,12H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTLPDJYINUPDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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